![molecular formula C10H16Br2 B11943649 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane CAS No. 64392-75-2](/img/structure/B11943649.png)
7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane: is a bicyclic organic compound with the molecular formula C10H16Br2 It is characterized by the presence of two bromine atoms and three methyl groups attached to a bicyclo[410]heptane framework
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane typically involves the bromination of 1,4,4-trimethylbicyclo[4.1.0]heptane. The reaction is carried out under controlled conditions using bromine as the brominating agent. The reaction is usually performed in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is maintained at a low level to prevent side reactions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions: 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols.
Reduction Reactions: The compound can be reduced to form 1,4,4-trimethylbicyclo[4.1.0]heptane by using reducing agents like lithium aluminum hydride.
Elimination Reactions: Dehydrohalogenation can occur, leading to the formation of alkenes.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Elimination: Potassium tert-butoxide (KOtBu) in tert-butanol.
Major Products Formed:
Substitution: Formation of 7-hydroxy-1,4,4-trimethylbicyclo[4.1.0]heptane.
Reduction: Formation of 1,4,4-trimethylbicyclo[4.1.0]heptane.
Elimination: Formation of 7,7-dimethylbicyclo[4.1.0]hept-1-ene.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane is used as a precursor for the synthesis of various derivatives. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: Research may focus on its potential as a pharmacophore or its interactions with biological macromolecules .
Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and resins, due to its rigid bicyclic structure. It may also find applications in the synthesis of specialty chemicals .
Wirkmechanismus
The mechanism of action of 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane is primarily based on its ability to undergo substitution and elimination reactions. The bromine atoms act as leaving groups, allowing the compound to participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Vergleich Mit ähnlichen Verbindungen
- 7,7-Dichloro-1,4,4-trimethylbicyclo[4.1.0]heptane
- 7,7-Diiodo-1,4,4-trimethylbicyclo[4.1.0]heptane
- 1,4,4-Trimethylbicyclo[4.1.0]heptane
Comparison: Compared to its chloro and iodo analogs, 7,7-Dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane exhibits different reactivity due to the nature of the bromine atoms. Bromine is more reactive than chlorine but less reactive than iodine, making this compound unique in its reactivity profile. Additionally, the presence of three methyl groups provides steric hindrance, influencing the compound’s chemical behavior .
Eigenschaften
CAS-Nummer |
64392-75-2 |
|---|---|
Molekularformel |
C10H16Br2 |
Molekulargewicht |
296.04 g/mol |
IUPAC-Name |
7,7-dibromo-1,4,4-trimethylbicyclo[4.1.0]heptane |
InChI |
InChI=1S/C10H16Br2/c1-8(2)4-5-9(3)7(6-8)10(9,11)12/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
AUNQMHUWULJKSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCC2(C(C1)C2(Br)Br)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



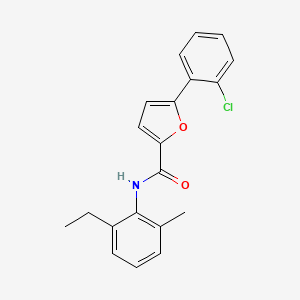

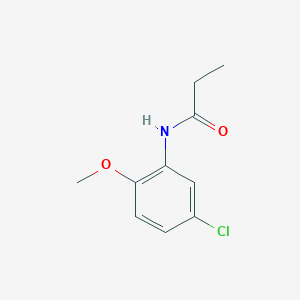
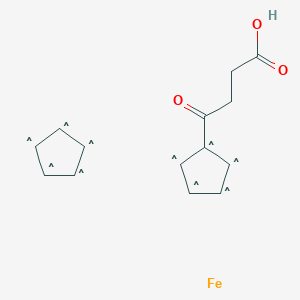

![Ethanone, 1-[4-(octadecyloxy)phenyl]-](/img/structure/B11943609.png)


methanamine](/img/structure/B11943632.png)
![N-[2-(1-Azepanyl)ethoxy]guanidine, sulfate](/img/structure/B11943640.png)
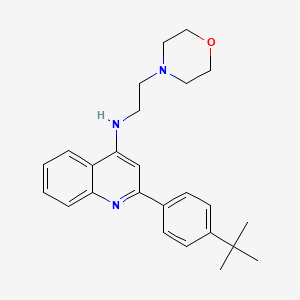
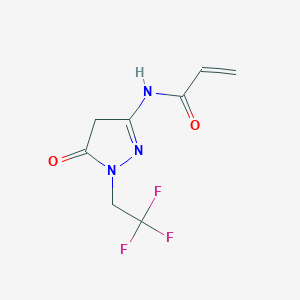
![2-Nitro-4-[(e)-phenyldiazenyl]aniline](/img/structure/B11943662.png)
